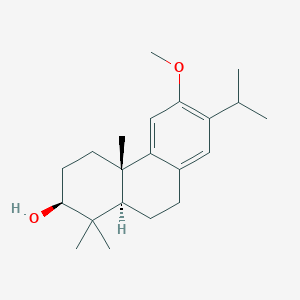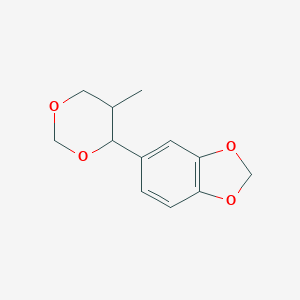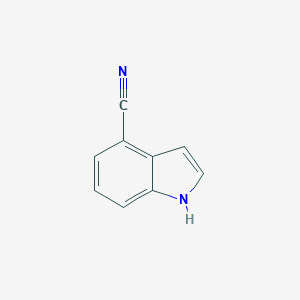
4-Cyanoindole
Overview
Description
4-Cyanoindole (4-CI) is a heterocyclic organic compound that has gained considerable attention in recent years due to its potential applications in medicinal chemistry and drug discovery. 4-CI is a member of the indole family, which includes many compounds that have been used in medicinal chemistry and drug discovery. 4-CI is a versatile compound that can be used as a starting material for the synthesis of various compounds with interesting biological activities.
Scientific Research Applications
Excited State Structure Analysis : 4-Cyanoindole's structure changes upon electronic excitation have been determined, which is crucial for understanding its behavior in different states (Henrichs et al., 2021).
Nucleoside Analogue with Spectroscopic Applications : As a fluorescent isomorphic nucleoside analogue, this compound shows superior properties compared to other analogues like 2-aminopurine-2ʹ-deoxyribonucleoside. Its utility in research involving oligonucleotides and protein interactions is significant due to its less in-strand fluorescence quenching (Passow et al., 2020).
Determination of Dipole Moments and Excited State Lifetimes : The study of dipole moments in different states and the determination of the excited state lifetime of this compound enhances understanding of its electronic nature, crucial in various chemical and biological applications (Hebestreit et al., 2019).
Application in Neuropsychiatric Disorder Treatment : this compound derivatives have been identified as highly selective dopamine D(4) receptor partial agonists, suggesting potential use in treating neuropsychiatric disorders (Hübner et al., 2000).
Fluorescence Lifetime and Quantum Yield in Different Solvents : The variation of fluorescence lifetimes of this compound in different solvents, with a notably long lifetime in water, points to its utility as a biological fluorophore (Hilaire et al., 2017).
Dual Fluorescence and Infrared Probe for DNA/RNA : this compound-2′-deoxyribonucleoside (4CNI-NS) shows unique spectroscopic properties, making it suitable as a site-specific probe for DNA/RNA structure and dynamics (Ahmed et al., 2019).
Polymer Synthesis and Light Emission : Studies on poly (5-cyanoindole) and its derivatives highlight its potential in creating light-emitting polymers and its application in battery systems (Xu et al., 2006; Nie et al., 2008).
Fluorescence as a Hydration Reporter : 7-Cyanoindole's fluorescence properties change in different hydration environments, making it a sensitive probe for studying microheterogeneity in various solutions (Mukherjee et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for 4-Cyanoindole are not explicitly mentioned in the retrieved sources, its use as a synthetic intermediate in various chemical reactions, including the preparation of potential anticancer immunomodulators, suggests that it may continue to be a valuable compound in pharmaceutical synthesis .
Mechanism of Action
Target of Action
It’s known that the compound has a significant role in various chemical reactions and processes .
Mode of Action
The mode of action of 4-Cyanoindole involves its interaction with other molecules in its ground and electronically excited states . The rotationally resolved electronic spectrum of this compound has been measured and analyzed, and dipole moments in the ground and electronically excited state have been determined . From the geometry changes upon excitation, orientation of the transition dipole moment, and the values for the permanent dipole moments, the lowest excited singlet state could be shown to be of L a symmetry .
Biochemical Pathways
The compound’s behavior in its electronically excited singlet states suggests it may influence certain biochemical processes .
Result of Action
It’s known that the compound can be used as a fluorophore-quencher pair for investigating various dna-related questions via fluorescence spectroscopy .
Action Environment
The action of this compound is influenced by its environment. For instance, the excited state lifetime of isolated this compound has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found . This suggests that the compound’s action, efficacy, and stability may vary depending on environmental factors such as the presence of other molecules and the physical state of the compound.
Biochemical Analysis
Biochemical Properties
It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used in the stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation reaction .
Molecular Mechanism
The molecular mechanism of 4-Cyanoindole is not fully known. It has been found that the rotationally resolved electronic spectrum of this compound has been measured and analyzed. Dipole moments in the ground and electronically excited state have been determined, using electronic Stark spectroscopy .
Temporal Effects in Laboratory Settings
The excited state lifetime of isolated this compound has been determined to be 11 ns, while for the ring-deuterated isotopologues lifetimes between 5 and 6 ns have been found .
properties
IUPAC Name |
1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUFGDDOMXCXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396837 | |
| Record name | 4-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16136-52-0 | |
| Record name | 4-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 4-cyanoindole itself might not have a specific biological target, its derivatives, particularly when incorporated into nucleosides like this compound-2′-deoxyribonucleoside (4CNI-NS), exhibit interesting interactions with DNA/RNA. 4CNI-NS acts as a universal nucleobase, effectively pairing with all four natural nucleobases. [, ] A unique characteristic is its fluorescence quenching specifically by guanine, enabling studies on DNA/RNA structure, dynamics, and interactions with proteins. [, ] This quenching mechanism allows for quantitative assessment of DNA-protein binding affinities using fluorescence spectroscopy. []
A: this compound has the molecular formula C9H6N2 and a molecular weight of 142.16 g/mol. Spectroscopically, it is characterized by its strong C≡N stretching frequency, sensitive to the local environment. [, , ] This property makes it a valuable site-specific infrared probe. Additionally, this compound exhibits a considerable shift in C≡N stretching frequency and enhancement in molar extinction coefficient upon photoexcitation. [] This characteristic highlights its potential as an infrared probe for studying charge and electron transfer processes.
A: The provided research does not focus on the catalytic properties of this compound. Its primary applications revolve around its use as a spectroscopic probe in biological systems, particularly in studying DNA/RNA structure and dynamics. [, , ]
A: Computational studies have been conducted to understand the electronic structure and spectroscopic properties of this compound and its derivatives. [, , ] These studies employed quantum mechanical methods, including high-level calculations and implicit solvation models, to predict absorption and fluorescence spectra in different environments. The impact of positional substitution on the electronic properties and fluorescence behavior of cyanoindole derivatives has also been investigated theoretically. []
A: The SAR of this compound has been explored, particularly concerning its fluorescence properties. Modifications, like incorporating it into nucleosides and synthesizing various analogs by combining features of this compound-2′-deoxyribonucleoside (4CIN) and 2-aminopurine-2′-deoxyribonucleoside (2APN), have shown diverse photophysical properties. [] Some of these analogs exhibit superior features compared to 4CIN, providing valuable information for designing future fluorescent indole nucleosides. []
ANone: While the provided research focuses on the application of this compound as a spectroscopic probe, it lacks detailed information on its stability and formulation under various conditions. Further investigation is required to explore its stability profile and develop suitable formulation strategies for specific applications.
A: The use of this compound and its derivatives in biological research has been an evolving field. Early studies explored the photophysical properties of this compound, [, , ] laying the groundwork for its use as a spectroscopic probe. Subsequent research led to its incorporation into nucleosides, significantly expanding its applications in DNA/RNA research. [, ] The discovery of its unique fluorescence-quenching interaction with guanine, along with its compatibility with techniques like FRET, has further solidified its importance as a valuable tool in studying nucleic acid structure, dynamics, and interactions. [, , ]
A: this compound research exemplifies interdisciplinary collaboration, bridging chemistry, biology, and physics. Its synthesis and characterization require expertise in organic chemistry. [, , ] Its applications as a spectroscopic probe involve techniques from biophysics and molecular biology, like fluorescence microscopy and FRET. [, , ] Furthermore, computational chemistry plays a crucial role in understanding its electronic structure and predicting spectroscopic properties. [, , ] This cross-disciplinary approach has been crucial in developing and utilizing this compound as a valuable tool in various research areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



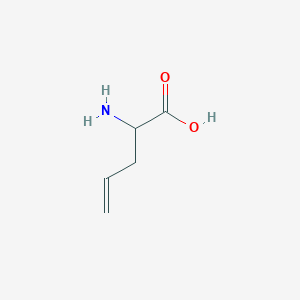
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)


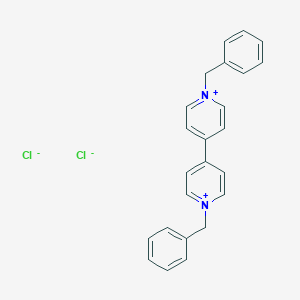
![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)


![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)


